(+)-3-(Trifluoroacetyl)camphor
Overview
Description
(+)-3-(Trifluoroacetyl)camphor: is a chiral compound derived from camphor, a naturally occurring terpenoid. This compound is characterized by the presence of a trifluoroacetyl group attached to the camphor skeleton, which imparts unique chemical properties. It is widely used in various scientific research applications due to its distinctive reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-3-(Trifluoroacetyl)camphor typically involves the trifluoroacetylation of camphor. One common method is the reaction of camphor with trifluoroacetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature and pressure.
Chemical Reactions Analysis
Types of Reactions: (+)-3-(Trifluoroacetyl)camphor undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetyl camphor derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoroacetyl camphor derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, (+)-3-(Trifluoroacetyl)camphor is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and interactions. Its chiral nature allows for the investigation of stereospecific processes in biological systems.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological targets and pathways, which could lead to the development of new drugs.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (+)-3-(Trifluoroacetyl)camphor involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong interactions with enzymes and other proteins, affecting their activity and function. The compound can also participate in various chemical reactions within biological systems, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Camphor: A naturally occurring terpenoid with a similar structure but without the trifluoroacetyl group.
Fenchone: A chiral compound similar to camphor but with different stereochemistry.
Naphthalene: An aromatic compound with distinct chemical properties compared to camphor derivatives.
Uniqueness: (+)-3-(Trifluoroacetyl)camphor is unique due to the presence of the trifluoroacetyl group, which imparts distinctive reactivity and stability. This makes it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(1R,4R)-1,7,7-trimethyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3O2/c1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15/h6-7H,4-5H2,1-3H3/t6-,7?,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLOIHOAZDSEAJ-XGLFCGLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2C(=O)C(F)(F)F)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C(C2=O)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966129 | |
Record name | 1,7,7-Trimethyl-3-(trifluoroacetyl)bicyclo[2.2.1]heptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70966129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51800-98-7, 207742-84-5 | |
Record name | (+)-3-(Trifluoroacetyl)camphor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51800-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-1,7,7-Trimethyl-3-(trifluoroacetyl)bicyclo(2.2.1)heptan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051800987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,7,7-Trimethyl-3-(trifluoroacetyl)bicyclo[2.2.1]heptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70966129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1,7,7-trimethyl-3-(trifluoroacetyl)bicyclo[2.2.1]heptan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.192 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (-)-3-(Trifluoroacetyl)camphor | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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